methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
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Description
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C22H19ClN2O4 and its molecular weight is 410.8 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrrole ring, an indole moiety, and various substituents that enhance its biological activity.
- Molecular Formula : C23H21ClN2O5
- Molecular Weight : 440.9 g/mol
- CAS Number : 1144444-56-3
The presence of the chloro and methoxy groups contributes to the compound's lipophilicity, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The indole and pyrrole structures are known for their roles in numerous biological processes, including anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting the growth of MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 3.79 |
Compound B | SF-268 | 12.50 |
Compound C | NCI-H460 | 42.30 |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential of these compounds in anticancer therapy .
Anti-inflammatory Properties
Compounds with similar structures have also been evaluated for their anti-inflammatory properties. The modulation of inflammatory pathways through specific enzyme inhibition is a key mechanism for these activities.
Table 2: Anti-inflammatory Activity
The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has been linked to reduced inflammation and pain relief.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound.
Study Example 1: Synthesis and Anticancer Evaluation
In one study, researchers synthesized a series of pyrrole derivatives, including the target compound, and assessed their anticancer properties using MTT assays. The results indicated that:
- The compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value comparable to established chemotherapeutics.
Study Example 2: Pharmacokinetics
Pharmacokinetic studies revealed that the compound has favorable absorption characteristics and a suitable half-life for therapeutic applications. This suggests potential for further development as an oral medication .
Properties
Molecular Formula |
C22H19ClN2O4 |
---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4/c1-11-16(22(27)29-3)18(19(24-11)12-6-4-7-13(10-12)28-2)17-14-8-5-9-15(23)20(14)25-21(17)26/h4-10,17,24H,1-3H3,(H,25,26) |
InChI Key |
IEKSDNZOFMSZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC(=CC=C2)OC)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC |
Origin of Product |
United States |
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